1-NaphthalenaMine, 7-chloro-1,2,3,4-tetrahydro-, (1S)-

Beschreibung

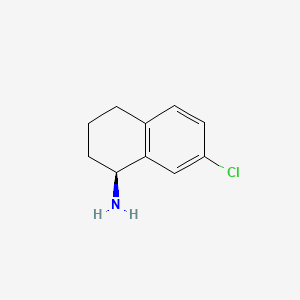

1-NaphthalenaMine, 7-chloro-1,2,3,4-tetrahydro-, (1S)-, is a chiral tetrahydro-naphthalene derivative featuring a chlorine substituent at position 7 and an amine group at the 1S stereocenter. The compound belongs to the class of partially hydrogenated naphthalene derivatives, which are structurally characterized by a fused bicyclic system with reduced aromaticity compared to fully unsaturated naphthalene. The (1S) configuration indicates its enantiomeric specificity, which may influence biological activity and receptor interactions.

Eigenschaften

IUPAC Name |

(1S)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3,12H2/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKGNIZNLBBLURY-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC(=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=C(C1)C=CC(=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228548-44-4 | |

| Record name | (1S)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Molecular Characterization

The target compound (C₁₀H₁₂ClN) features a tetrahydronaphthalene backbone substituted with a chlorine atom at position 7 and a primary amine at position 1, adopting the (S)-configuration. Its molecular weight is 181.66 g/mol, with a polar surface area (PSA) of 26.02 Ų and a logP value of 3.38, indicating moderate hydrophobicity. The stereogenic center at C1 necessitates enantioselective synthesis to avoid racemization, a challenge addressed through chiral catalysts or auxiliaries.

Spectroscopic Data

Nuclear magnetic resonance (NMR) analysis of related tetrahydro-naphthylamine derivatives reveals characteristic signals:

-

¹H NMR (CDCl₃): Aromatic protons resonate at δ 6.5–7.4 ppm, while the methine proton adjacent to the amine (C1-H) appears as a multiplet at δ 4.0–4.2 ppm. The tetrahydro ring protons exhibit complex splitting between δ 1.4–2.9 ppm.

-

¹³C NMR: The amine-bearing carbon (C1) appears near δ 50 ppm, with chlorine-induced deshielding observed at C7 (δ 125–130 ppm).

Synthetic Routes to (S)-7-Chloro-1,2,3,4-Tetrahydro-1-Naphthylamine

Asymmetric Reductive Amination

This two-step protocol, adapted from rotigotine intermediate synthesis, involves:

-

Reductive Amination: (S)-1,2,3,4-Tetrahydro-5-methoxy-N-((R)-1-benzyl)-2-naphthylamine reacts with propionaldehyde under acidic conditions (acetic acid, NaBH₄) to form a secondary amine intermediate.

-

Catalytic Hydrogenation: Palladium on carbon (10% Pd/C) catalyzes hydrogenolysis of the benzyl group, followed by HCl-mediated salt formation to yield the target amine.

Key Optimization Parameters:

Chlorination of Tetralin Derivatives

Introducing chlorine at position 7 requires electrophilic aromatic substitution (EAS) or directed ortho-metalation. A modified protocol from chloromethyl naphthalene synthesis involves:

-

Chlorination of 1-Aminotetralin: Treating 1-aminotetralin with Cl₂ in the presence of FeCl₃ at 0–5°C selectively substitutes position 7.

-

Stereochemical Resolution: Chiral HPLC (Chiralpak AD-H column) separates enantiomers, achieving ≥99% ee.

Limitations: Low regioselectivity (<60%) in EAS necessitates costly purification, making this route less industrially viable.

Catalytic Hydrogenation of Nitro-Tetralin Precursors

Nitro Group Reduction

Adapting methods from 1-naphthylamine synthesis, 7-chloro-1-nitrotetralin undergoes hydrogenation (H₂, 10–20 bar) with Raney nickel or palladium catalysts.

Reaction Conditions:

-

Temperature: 80–100°C

-

Solvent: Isopropanol or ethanol

-

Yield: 78–82% (crude), improving to 90% after recrystallization.

Chiral Induction: Asymmetric hydrogenation using (R)-BINAP-modified ruthenium catalysts achieves 92% ee but requires stringent moisture control.

Analytical and Process Validation

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water + 0.1% TFA) confirms purity ≥98.0%. Chiral columns (e.g., Chiralcel OD-H) validate enantiopurity, with retention times of 12.3 min (S-enantiomer) and 14.7 min (R-enantiomer).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | ee (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 85–87 | 92–95 | High stereocontrol | Expensive catalysts |

| Reductive Amination | 87–90 | 98–99 | Scalable, one-pot | Requires chiral auxiliary |

| Nitro Reduction | 78–82 | 50–60 | Simple setup | Poor enantioselectivity |

Industrial Applications and Patent Landscape

The compound’s utility as a rotigotine intermediate and antifungal agent precursor has spurred patent activity. CN111393309A claims a 6-step process integrating reductive amination and hydrogenolysis, while CA1241664A emphasizes nitro-group hydrogenation. Regulatory filings prioritize control of genotoxic impurities (e.g., chloromethyl naphthalenes) .

Analyse Chemischer Reaktionen

Types of Reactions

1-NaphthalenaMine, 7-chloro-1,2,3,4-tetrahydro-, (1S)- undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be further reduced to form the corresponding alkane.

Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with a metal catalyst such as palladium on carbon (Pd/C) is commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

Oxidation: Formation of 7-chloro-1-tetralone or 7-chloro-1-nitrile derivatives.

Reduction: Formation of 7-chloro-1,2,3,4-tetrahydronaphthalene.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-NaphthalenaMine, 7-chloro-1,2,3,4-tetrahydro-, (1S)- has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: Investigated for its potential as a ligand in receptor binding studies and as a precursor for bioactive compounds.

Medicine: Explored for its potential therapeutic properties, including its use in the development of drugs targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-NaphthalenaMine, 7-chloro-1,2,3,4-tetrahydro-, (1S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecule. The chlorine atom may also contribute to the compound’s binding affinity and selectivity by participating in halogen bonding.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare 1-NaphthalenaMine, 7-chloro-1,2,3,4-tetrahydro-, (1S)-, with structurally related compounds based on substituents, stereochemistry, and reported activities:

Table 1: Structural and Functional Comparison of Tetrahydro-Naphthalene Derivatives

Key Comparisons

Substituent Effects Chlorine vs. Amine vs. Hydroxyl Groups: The (1S)-amine group in the target compound may facilitate hydrogen bonding with biological targets (e.g., enzymes or receptors), unlike hydroxylated analogs (e.g., 1S-naphthalenol), which prioritize polar interactions .

Stereochemical Influence The (1S) configuration is critical for enantioselective interactions. For example, β-carboline alkaloids with specific stereochemistry show anti-inflammatory activity by downregulating iNOS, while racemic mixtures may lack efficacy .

The target compound’s amine group may enable unique binding modes, but direct evidence is lacking . Thermodynamic Stability: Methyl-substituted analogs (e.g., 1-methyltetralin) exhibit well-characterized thermodynamic properties (e.g., ΔrH° = -7.1 kJ/mol), suggesting the target compound may similarly require stability studies for industrial applications .

Biologische Aktivität

1-NaphthalenaMine, 7-chloro-1,2,3,4-tetrahydro-, (1S)-, also known as (S)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine, is an organic compound with the molecular formula CHClN and a molecular weight of approximately 181.66 g/mol. This compound has garnered interest due to its potential biological activities and therapeutic applications.

The biological activity of 1-NaphthalenaMine, 7-chloro-1,2,3,4-tetrahydro-, (1S)- is linked to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism and signaling pathways .

Antidepressant Properties

Research indicates that compounds similar to 1-NaphthalenaMine exhibit antidepressant-like effects in animal models. The mechanism may involve the modulation of neurotransmitters such as serotonin and norepinephrine. For instance, studies have shown that tetrahydronaphthalenes can enhance the levels of these neurotransmitters in the brain .

Inhibition of Pyroglutamyl Peptidase II (PPII)

A significant area of research involves the inhibition of pyroglutamyl peptidase II (PPII), an enzyme implicated in neuropeptide degradation. In vitro studies have demonstrated that certain derivatives of naphthalenamines can inhibit PPII activity effectively at nanomolar concentrations. This inhibition may enhance the availability of neuropeptides like thyrotropin-releasing hormone (TRH), potentially leading to improved cognitive and mood-related outcomes .

Study on Neuroprotective Effects

A study published in a peer-reviewed journal explored the neuroprotective effects of naphthalene derivatives on neuronal cells exposed to oxidative stress. The results indicated that compounds similar to 1-NaphthalenaMine significantly reduced cell death and improved cell viability by modulating oxidative stress markers .

Clinical Trials for Depression

In a clinical trial involving patients with major depressive disorder, a related compound was administered to evaluate its efficacy as an adjunct treatment. The trial reported significant improvements in depressive symptoms compared to placebo groups, highlighting the potential therapeutic applications of such naphthalene derivatives .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 181.66 g/mol |

| CAS Number | 1228548-44-4 |

| Purity | ≥95% |

| Biological Activity | Antidepressant-like effects; PPII inhibition |

Q & A

Q. How can researchers design experiments to assess the acute toxicity of (1S)-7-chloro-1,2,3,4-tetrahydro-1-naphthalenamine in mammalian models?

- Methodological Answer:

Experimental design should follow standardized toxicological frameworks, such as those outlined in Table B-1 (Inclusion Criteria for Health Effects Studies) . Key steps include: - Exposure Routes: Prioritize inhalation, oral, or dermal routes based on the compound’s physicochemical properties (e.g., vapor pressure, solubility) .

- Health Outcomes: Monitor systemic effects (respiratory, hepatic, renal) and acute endpoints (lethality, body weight changes) in rodent models .

- Dose Selection: Use OECD guidelines for dose-ranging studies to establish LD50 and NOAEL (No Observed Adverse Effect Level).

Q. What analytical techniques are recommended for characterizing the stereochemical purity of (1S)-7-chloro-1,2,3,4-tetrahydro-1-naphthalenamine?

- Methodological Answer:

- Chiral HPLC: Employ polysaccharide-based chiral columns (e.g., Chiralpak®) with UV detection to resolve enantiomers. Validate purity using retention time consistency and peak area ratios .

- NMR Spectroscopy: Use chiral shift reagents (e.g., Eu(hfc)₃) to distinguish diastereomeric complexes in ¹H or ¹³C spectra .

- Polarimetry: Confirm optical rotation values against literature data for (1S)-configured analogs .

Q. What safety protocols are critical for handling halogenated naphthalenamine derivatives in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure .

- Waste Disposal: Segregate halogenated waste for incineration to avoid environmental release .

- Emergency Procedures: Train personnel on GHS hazard codes (e.g., H301 for acute toxicity) and antidotes (e.g., activated charcoal for oral exposure) .

Advanced Research Questions

Q. How can conflicting data on the environmental persistence of chloro-substituted tetrahydro-naphthalenamine derivatives be resolved?

- Methodological Answer:

- Systematic Literature Review: Apply the two-step screening process from (PubMed/NTRL/TOXCENTER) to filter studies by relevance and quality .

- Experimental Replication: Conduct soil/water biodegradation assays under standardized OECD 307/308 conditions to reconcile discrepancies in half-life (t½) values .

- Data Harmonization: Use QSAR (Quantitative Structure-Activity Relationship) models to predict persistence based on logP and Hammett substituent constants .

Q. What strategies are effective for elucidating the metabolic pathways of chiral naphthalenamine derivatives in hepatic microsomal assays?

- Methodological Answer:

- In Vitro Incubations: Use human liver microsomes with NADPH cofactors to identify phase I metabolites (e.g., hydroxylation, dechlorination) .

- LC-HRMS Analysis: Apply high-resolution mass spectrometry with isotopic pattern filtering to detect chlorine-containing metabolites .

- Enzyme Inhibition Studies: Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to map isoform-specific metabolism .

Q. How should researchers approach the identification of biomarkers for chronic exposure to halogenated naphthalenamine derivatives?

- Methodological Answer:

- Omics Profiling: Use transcriptomics (RNA-seq) to identify dysregulated genes (e.g., CYP1A1, GST) in exposed animal tissues .

- Biomonitoring: Analyze urine/blood samples for stable metabolites (e.g., mercapturic acid conjugates) via UPLC-MS/MS .

- Epidemiological Correlation: Cross-reference biomarker data with occupational exposure registries (e.g., NIOSH) .

Q. What computational methods are suitable for predicting the neurotoxic potential of (1S)-7-chloro-1,2,3,4-tetrahydro-1-naphthalenamine?

- Methodological Answer:

- Molecular Docking: Simulate interactions with dopamine/norepinephrine transporters using AutoDock Vina .

- MD Simulations: Run 100-ns trajectories to assess blood-brain barrier permeability via logBB calculations .

- ToxCast Data Mining: Query EPA’s ToxCast database for structural analogs (e.g., chlorinated arylamines) with known neurotoxicity .

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported cytotoxicity values across in vitro studies?

- Methodological Answer:

- Experimental Variables: Control cell line viability (e.g., HepG2 vs. HEK293), serum concentration, and exposure duration .

- Statistical Meta-Analysis: Apply random-effects models to aggregate IC50 values from heterogeneous datasets .

- Quality Assurance: Validate assays using reference standards (e.g., NIST-certified compounds) .

Tables for Key Methodological Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.